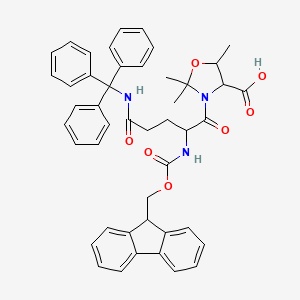

Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH

Description

BenchChem offers high-quality Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H45N3O7/c1-30-41(43(52)53)49(45(2,3)56-30)42(51)39(47-44(54)55-29-38-36-25-15-13-23-34(36)35-24-14-16-26-37(35)38)27-28-40(50)48-46(31-17-7-4-8-18-31,32-19-9-5-10-20-32)33-21-11-6-12-22-33/h4-26,30,38-39,41H,27-29H2,1-3H3,(H,47,54)(H,48,50)(H,52,53) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTGZPUCAULNOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)C(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H45N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

mechanism of action of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH in SPPS

An In-depth Technical Guide on the Mechanism of Action of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH is a specialized dipeptide building block designed to overcome common challenges in Solid-Phase Peptide Synthesis (SPPS), particularly peptide aggregation. Its unique structure, incorporating a pseudoproline (ψ-Pro) moiety, significantly enhances the efficiency and success rate of synthesizing long or "difficult" peptide sequences. This guide details the mechanism of action of this dipeptide, the roles of its protecting groups, and provides practical protocols for its application.

Core Mechanism of Action: The Role of the Pseudoproline Moiety

The primary challenge in the synthesis of long peptides is the tendency of the growing peptide chain to aggregate via intermolecular hydrogen bonds, leading to the formation of stable secondary structures like β-sheets.[1] This aggregation can render the N-terminus of the peptide chain inaccessible, hindering both deprotection and coupling steps, which results in low yields and impure products.[2]

Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH combats this issue through the action of its threonine-derived oxazolidine ring, denoted as Thr(psi(Me,Me)pro).

Mechanism of Aggregation Disruption:

-

Induction of a "Kink": The five-membered oxazolidine ring of the pseudoproline is structurally similar to proline. It imposes a rigid bend or "kink" in the peptide backbone.[3]

-

Cis-Amide Bond Preference: This kink forces the preceding amide bond (Gln-Thr) to adopt a cis conformation, as opposed to the typical trans conformation found in linear peptides.[1][4]

-

Disruption of Secondary Structures: The presence of this cis-amide bond disrupts the regular hydrogen bonding patterns required for the formation of β-sheets, effectively breaking up aggregates.[1][5]

-

Improved Solvation: By preventing aggregation, the peptide chain remains better solvated by the synthesis solvents (e.g., DMF, NMP), ensuring the reactive N-terminus is accessible for subsequent coupling and deprotection reactions.[1][6]

This temporary and reversible modification of the peptide backbone is the key to the dipeptide's effectiveness, leading to higher crude product purity and overall yield.[7]

The Role of Protecting Groups

The dipeptide employs an orthogonal protection strategy, where each protecting group is removed under specific conditions without affecting the others, allowing for precise control over the synthesis.[8][9]

| Protecting Group | Chemical Name | Target Functional Group | Cleavage Condition | Purpose in SPPS |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | α-Amino group of Glutamine | Mild base (e.g., 20% piperidine in DMF) | Temporary protection of the N-terminus, removed at each cycle to allow chain elongation.[10][11] |

| Trt | Trityl | Side-chain amide of Glutamine | Moderate acid (TFA-based cleavage cocktail) | Prevents side reactions of the glutamine side chain, such as dehydration or cyclization, during synthesis.[12][13] |

| psi(Me,Me)pro | (2,2-dimethyloxazolidine) | Threonine backbone/side chain | Strong acid (TFA-based cleavage cocktail) | Acts as a temporary, structure-disrupting element. It is stable to the basic Fmoc deprotection conditions and is removed during the final cleavage, regenerating the native threonine residue.[1] |

Quantitative Impact on Synthesis Efficiency

While exact figures vary by peptide sequence, the use of pseudoproline dipeptides provides significant and measurable improvements in synthetic outcomes.

| Parameter | Standard SPPS (Difficult Sequence) | SPPS with Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH | Reference |

| Product Yield | Can be extremely low or result in synthesis failure. | Up to 10-fold increases in yield have been reported for highly aggregated sequences. | [1][7] |

| Crude Product Purity | Often low, requiring extensive and difficult HPLC purification. | Significantly higher purity, simplifying subsequent purification steps. | [2][14] |

| Reaction Kinetics | Slow and unpredictable acylation and deprotection rates due to aggregation. | Improved and more predictable reaction kinetics. | [7] |

| Peptide Solubility | Poor solubility of the growing peptide chain on the resin. | Enhanced solvation and solubility of the peptide chain. | [1][3] |

Experimental Protocols

The incorporation of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH is straightforward and compatible with standard automated and manual SPPS workflows.

Protocol for Coupling the Dipeptide

-

Resin Preparation: Start with the N-terminally deprotected peptide-resin. Ensure the resin is properly swelled in DMF.

-

Activation Mixture Preparation:

-

Dissolve Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH (5 eq.) and a suitable coupling reagent (e.g., HBTU, HATU, PyBOP, 5 eq.) in a minimal volume of DMF or NMP.

-

Add DIPEA (N,N-Diisopropylethylamine) (10 eq.) to the mixture and mix thoroughly.

-

-

Coupling Reaction:

-

Immediately add the activation mixture to the prepared peptide-resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature. Microwave-assisted coupling can also be used to accelerate the reaction.[1][15]

-

Monitor the completion of the coupling using a qualitative test (e.g., TNBS or Kaiser test). If the reaction is incomplete, extend the coupling time or repeat the coupling step with fresh reagents.

-

-

Washing: After successful coupling, wash the resin thoroughly with DMF to remove excess reagents and by-products.

Protocol for N-terminal Fmoc Deprotection

-

Reagent: Prepare a solution of 20% piperidine in DMF (v/v).

-

Deprotection: Add the piperidine solution to the peptide-resin and agitate for 20 minutes at room temperature.[16]

-

Washing: Filter the resin and wash thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[10] The resin is now ready for the next coupling cycle.

Protocol for Final Cleavage and Deprotection

-

Resin Preparation: After the final synthesis cycle, wash the peptide-resin with DCM (Dichloromethane) and dry it under vacuum.

-

Cleavage Cocktail: Prepare a standard trifluoroacetic acid (TFA) cleavage cocktail. A common mixture is:

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).

-

Gently agitate at room temperature for 2-3 hours. The yellow color of the solution indicates the release of the Trityl cation.[12]

-

During this step, the Trt group from Glutamine and the psi(Me,Me)pro group from Threonine are cleaved, and the peptide is released from the resin (depending on the linker used).

-

-

Peptide Isolation:

-

Filter the resin and collect the TFA solution containing the peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum. The crude peptide is now ready for purification by HPLC.

-

Visualizations

SPPS Workflow with Pseudoproline Dipeptide

Caption: Standard SPPS cycle showing the incorporation of the pseudoproline dipeptide.

Mechanism of Aggregation Disruption

Caption: How the pseudoproline 'kink' prevents aggregation compared to standard peptides.

Orthogonal Deprotection Scheme

Caption: Orthogonal removal of protecting groups during synthesis and final cleavage.

References

- 1. chempep.com [chempep.com]

- 2. Pseudoproline - Wikipedia [en.wikipedia.org]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Pseudoproline Product Spoltlight | Merck [merckmillipore.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. peptide.com [peptide.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. bachem.com [bachem.com]

- 16. chemistry.du.ac.in [chemistry.du.ac.in]

- 17. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

The Strategic Advantage of Pseudoproline Dipeptides in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the assembly of complex, aggregation-prone, or lengthy peptide chains presents a significant hurdle. The formation of secondary structures, particularly β-sheets, during solid-phase peptide synthesis (SPPS) can lead to incomplete reactions, low yields, and difficult purifications. Pseudoproline dipeptides have emerged as a powerful tool to mitigate these challenges, acting as temporary "kink-inducers" in the peptide backbone to disrupt harmful secondary structures and enhance synthesis efficiency. This technical guide provides a comprehensive overview of the benefits, mechanisms, and practical applications of pseudoproline dipeptides in modern peptide synthesis.

Core Principles and Mechanism of Action

Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side-chain hydroxyl or thiol group is cyclized with the backbone amide nitrogen, forming an oxazolidine or thiazolidine ring, respectively.[1][2] This cyclic structure mimics the conformational constraints of proline, forcing a bend in the peptide chain.

The primary mechanism of action involves the disruption of inter-chain hydrogen bonding, which is the root cause of β-sheet formation and subsequent aggregation.[3][4] By inducing a "kink," pseudoproline dipeptides prevent the growing peptide chains from aligning and aggregating, thereby maintaining their solubility and accessibility for subsequent coupling and deprotection steps.[2] This effect is reversible, as the pseudoproline ring is readily cleaved under standard trifluoroacetic acid (TFA) conditions used for final peptide cleavage from the resin, regenerating the native serine, threonine, or cysteine residue.[3][5]

Caption: Logical flow of the pseudoproline mechanism of action.

Quantitative Benefits: Enhancing Yield and Purity

The incorporation of pseudoproline dipeptides has a demonstrably positive impact on the yield and purity of synthesized peptides, particularly for sequences notorious for their difficulty. While specific improvements are sequence-dependent, the literature reports significant gains.

| Peptide | Synthesis without Pseudoproline | Synthesis with Pseudoproline Dipeptide(s) | Reference |

| Human Amylin (hIAPP) (37 residues) | Traces of desired product | High yield and purity, enabling disulfide bond formation | [2] |

| WW Domain of FBP28 (Asn15 analog) | Impossible to obtain using standard protocols | Successful synthesis achieved | [6] |

| Highly Aggregated Sequences (General) | Low to no yield | Up to 10-fold increase in product yield | [4] |

Experimental Protocols

The successful application of pseudoproline dipeptides relies on their correct incorporation and subsequent cleavage. Below are detailed methodologies for these key steps.

Protocol 1: Manual Incorporation of Fmoc-Pseudoproline Dipeptides in SPPS

This protocol outlines the manual coupling of a pre-formed Fmoc-protected pseudoproline dipeptide onto a growing peptide chain on a solid support.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH (3-5 equivalents)

-

Coupling reagent (e.g., HBTU, HATU, HCTU) (2.9-5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Kaiser test or other ninhydrin-based test kit

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times), followed by a final wash with DMF.

-

Coupling Reagent Activation: In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide and the coupling reagent in a minimal amount of DMF.

-

Coupling Reaction: Add DIPEA to the activated dipeptide solution and immediately add the mixture to the deprotected peptide-resin. Agitate the reaction vessel for 1-2 hours at room temperature.

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Cleavage of the Peptide and Deprotection of the Pseudoproline Moiety

This protocol describes the final cleavage of the synthesized peptide from the resin, which also removes the pseudoproline ring and regenerates the native amino acid.

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))

-

Cold diethyl ether

-

Centrifuge

-

Lyophilizer

Procedure:

-

Resin Preparation: Dry the peptide-resin thoroughly under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is TFA/TIS/water (95:2.5:2.5, v/v/v). For peptides containing sensitive residues like Cys, Met, or Trp, a more complex cocktail with additional scavengers like EDT may be required.

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a reaction vessel. Gently agitate the mixture at room temperature for 2-3 hours. The regeneration of the native serine or threonine from the pseudoproline is typically complete within this timeframe.[1]

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

Peptide Isolation: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.

-

Drying and Lyophilization: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile mixture) and lyophilize to obtain a dry powder.

Workflow for Difficult Peptide Synthesis

The integration of pseudoproline dipeptides into an automated SPPS workflow is a key strategy for tackling the synthesis of "difficult" peptides.

Caption: Automated SPPS workflow incorporating pseudoproline dipeptides.

Conclusion

Pseudoproline dipeptides are a vital tool in the arsenal of the modern peptide chemist. By temporarily introducing a proline-like kink in the peptide backbone, they effectively disrupt the formation of secondary structures that lead to aggregation and synthetic failure. Their use translates to tangible benefits in terms of increased yield, higher purity, and the successful synthesis of previously intractable peptide sequences. The straightforward incorporation and cleavage protocols make them compatible with both manual and automated SPPS workflows, solidifying their role as a key enabling technology in peptide research and drug development.

References

An In-depth Technical Guide on the Solubility and Stability of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of peptide synthesis reagents is paramount. This guide provides a detailed overview of the solubility and stability profile of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH, a pseudoproline dipeptide crucial for overcoming aggregation in Fmoc solid-phase peptide synthesis (SPPS). While specific quantitative data for this compound is not extensively available in public literature, this document consolidates general principles from related compounds and standard peptide chemistry practices to offer a robust framework for its handling and application.

Core Properties of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH

Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH is a specialized dipeptide designed to improve the synthesis of "difficult" peptide sequences. The incorporation of a pseudoproline (psi) moiety, in this case, a dimethylated oxazolidine derived from threonine, introduces a "kink" in the peptide backbone. This structural disruption effectively hinders the formation of secondary structures like β-sheets, which are a primary cause of peptide aggregation during synthesis. By preventing aggregation, pseudoproline dipeptides enhance the solvation of the growing peptide chain, leading to improved coupling efficiency and higher purity of the final product.[1][2][3]

Table 1: Physicochemical Properties of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH

| Property | Value | Source(s) |

| Molecular Formula | C₄₆H₄₅N₃O₇ | [4][5] |

| Molecular Weight | 751.87 g/mol | [5] |

| Appearance | White to off-white powder | |

| Purity | Typically ≥99% (HPLC) | |

| Storage Temperature | 2-8°C or -20°C | [4][5] |

Solubility Profile

The trityl (Trt) protecting group on the glutamine side-chain and the Fmoc group contribute to the compound's hydrophobicity, favoring solubility in organic solvents. Pseudoproline-containing peptides are known to exhibit improved solubility in common SPPS solvents.[1][2]

Table 2: Expected Solubility of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH

| Solvent | Expected Solubility | Rationale & Remarks |

| Dimethylformamide (DMF) | High | Standard solvent for peptide synthesis; the compound is designed for use in this medium. |

| N-Methyl-2-pyrrolidone (NMP) | High | An alternative to DMF with strong solubilizing properties for peptides.[1] |

| Dichloromethane (DCM) | Moderate to High | Often used in peptide synthesis, particularly for loading the first amino acid onto the resin. |

| Acetonitrile (ACN) | Moderate | Commonly used in reverse-phase HPLC for purification. |

| Water | Low | The hydrophobic protecting groups (Fmoc, Trt) significantly limit aqueous solubility. |

| Methanol (MeOH) | Moderate | May be used in some analytical procedures. |

| Tetrahydrofuran (THF) | Moderate | A less polar aprotic solvent where some solubility can be expected. |

It is crucial to empirically determine the solubility for specific applications and concentrations.

Stability Profile

The stability of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH is governed by the lability of its protecting groups under different chemical conditions.

-

Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is stable under acidic conditions but is readily cleaved by bases.[6][7] The standard method for its removal in SPPS is treatment with a solution of piperidine in DMF.[6]

-

Trt Group: The trityl (Trt) group protecting the side-chain of glutamine is highly acid-labile. It is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids, typically trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[8]

-

Pseudoproline (Oxazolidine) Ring: The oxazolidine ring of the pseudoproline is stable to the basic conditions of Fmoc deprotection. It is, however, cleaved by strong acids like TFA, which regenerates the native threonine residue in the final peptide.[2][9]

Table 3: Stability of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH under Various Conditions

| Condition | Stability | Remarks |

| Acidic (e.g., TFA) | Labile | Both the Trt group and the pseudoproline ring are cleaved. The Fmoc group is stable.[2][6][8] |

| Basic (e.g., Piperidine) | Labile | The Fmoc group is cleaved. The Trt group and pseudoproline ring are stable.[6][7] |

| Storage (Solid, 2-8°C or -20°C) | Stable | Recommended storage conditions to prevent degradation.[4][5] Keep container tightly closed in a dry, well-ventilated area.[10] |

| Elevated Temperature | Likely Unstable | As with most complex organic molecules, high temperatures can lead to degradation. |

| Aqueous Solution | Limited Stability | Hydrolysis may occur over time, especially at non-neutral pH. |

Experimental Protocols

Detailed experimental protocols for determining the precise solubility and stability of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH are not found in the search results. However, standard methodologies can be applied.

Protocol 1: Determination of Solubility

-

Preparation of Saturated Solutions: Add an excess amount of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH to a known volume of the solvent of interest (e.g., DMF, NMP, DCM) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the vials to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and dilution factor.

Protocol 2: Assessment of Stability in Solution

-

Preparation of Stock Solution: Prepare a solution of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH of known concentration in the solvent of interest.

-

Incubation: Aliquot the solution into several sealed vials and incubate them under the desired conditions (e.g., different temperatures, pH values).

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a vial from incubation.

-

Analysis: Analyze the sample immediately by a stability-indicating method, typically reverse-phase HPLC.

-

Data Evaluation: Monitor for the appearance of degradation products and a decrease in the peak area of the parent compound over time. The stability can be reported as the percentage of the parent compound remaining at each time point.

Visualizations

Chemical Structure and Function

Caption: Functional structure of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH.

General Workflow for Solubility Determination

Caption: Experimental workflow for determining solubility.

Mechanism of Aggregation Disruption

Caption: How pseudoproline disrupts peptide aggregation.

References

- 1. chempep.com [chempep.com]

- 2. peptide.com [peptide.com]

- 3. bachem.com [bachem.com]

- 4. Fmoc-gln(trt)-thr(psime,mepro)-OH, 1572725-72-4 | BroadPharm [broadpharm.com]

- 5. Fmoc-Gln(Trt)-Thr[PSI(Me,Me)Pro]-OH-Shanghai Galedo Biotechnology Co., Ltd. [galedo-bio.com]

- 6. chempep.com [chempep.com]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. advancedchemtech.com [advancedchemtech.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. peptide.com [peptide.com]

The Oxazolidine Ring: A Strategic Tool for Disrupting Peptide Secondary Structure in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The deliberate disruption of protein secondary structure is a powerful strategy in modern drug discovery. By modulating the conformation of peptides and proteins, researchers can influence their biological activity, inhibit pathological aggregation, and enhance therapeutic potential. A key player in this field is the oxazolidine ring, a five-membered heterocycle that, when incorporated into a peptide backbone, acts as a potent disruptor of ordered secondary structures such as α-helices and β-sheets. This technical guide provides a comprehensive overview of the role of the oxazolidine ring in this process, detailing its mechanism of action, experimental validation, and applications in therapeutic development.

The Core Principle: How the Oxazolidine Ring Disrupts Secondary Structure

The introduction of an oxazolidine ring into a peptide backbone, often through the use of pseudoproline dipeptides derived from serine or threonine, imposes significant conformational constraints.[1] This disruption stems from several key factors:

-

Induction of a "Kink": The rigid, non-planar structure of the oxazolidine ring forces a distinct bend or "kink" in the peptide backbone.[1] This distortion is incompatible with the regular, repeating phi (φ) and psi (ψ) dihedral angles that define α-helices and β-sheets.

-

Favoring the Cis-Amide Bond: Unlike the predominantly trans-amide bonds found in most peptide linkages, the bond preceding a pseudoproline is sterically encouraged to adopt a cis conformation. This cis configuration effectively breaks the hydrogen-bonding patterns essential for the stability of both α-helices and β-sheets.

-

Preventing Inter-chain Hydrogen Bonding: By disrupting the planarity of the peptide backbone and altering the orientation of amide protons and carbonyl groups, the oxazolidine ring hinders the formation of the inter-chain hydrogen bonds that are the hallmark of β-sheet structures. This is particularly crucial in preventing the aggregation of peptides into pathogenic amyloid fibrils.[1]

The overall effect is a shift from a well-ordered secondary structure to a more random coil or turn-like conformation. This controlled disruption can be strategically employed to enhance peptide solubility, prevent aggregation, and modulate interactions with biological targets.

Quantitative Analysis of Secondary Structure Disruption

The impact of incorporating an oxazolidine ring on peptide secondary structure can be quantified using various spectroscopic techniques. The following table summarizes the expected changes based on circular dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Analytical Technique | Parameter | Peptide without Oxazolidine (Expected) | Peptide with Oxazolidine (Expected) | Reference |

| Circular Dichroism (CD) Spectroscopy | α-Helix Content (%) | High (if designed to be helical) | Significantly Decreased | [2] |

| β-Sheet Content (%) | High (if prone to aggregation) | Significantly Decreased | [1] | |

| Random Coil Content (%) | Low | Significantly Increased | [2] | |

| NMR Spectroscopy | 3JHNHα Coupling Constants | Consistent with helical or extended β-strand conformation | Values indicative of a more flexible, random coil structure | [3] |

| Chemical Shift Index (CSI) | Values indicating α-helix or β-sheet | Values trending towards zero (random coil) | [3] | |

| NOE Patterns | Characteristic short-range (α-helix) or long-range (β-sheet) NOEs | Absence of regular, long-range NOEs; presence of short-range, non-sequential NOEs | [4] |

Experimental Protocols for Conformational Analysis

Accurate assessment of the conformational changes induced by an oxazolidine ring requires rigorous experimental procedures. Detailed protocols for the key techniques are provided below.

Solid-Phase Peptide Synthesis (SPPS) of Oxazolidine-Containing Peptides

The synthesis of peptides incorporating an oxazolidine ring, typically as a pseudoproline dipeptide, is readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols.

Protocol:

-

Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxylic acid of the incoming Fmoc-protected amino acid (or pseudoproline dipeptide) using a coupling agent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIPEA). Allow the coupling reaction to proceed for 1-2 hours.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[5]

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for rapidly assessing the secondary structure content of peptides in solution.[6][7]

Protocol:

-

Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should be transparent in the far-UV region (below 260 nm). Accurately determine the peptide concentration.

-

Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range typically from 190 to 260 nm. Other parameters to set include bandwidth, scanning speed, and the number of accumulations.

-

Blank Measurement: Record a baseline spectrum of the buffer alone in the same quartz cuvette that will be used for the sample.

-

Sample Measurement: Acquire the CD spectrum of the peptide solution.

-

Data Processing: Subtract the buffer baseline from the sample spectrum. Convert the raw data (ellipticity) to mean residue ellipticity ([θ]).

-

Secondary Structure Estimation: Use deconvolution software (e.g., CONTIN, SELCON3) to estimate the percentage of α-helix, β-sheet, turn, and random coil structures from the processed CD spectrum.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level information about the three-dimensional structure and dynamics of peptides in solution.[9][10]

Protocol:

-

Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O). The concentration should be in the millimolar range.

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall folding and purity of the peptide.

-

2D NMR Experiments:

-

TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a single amino acid spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (< 5 Å), which is crucial for determining the 3D structure.

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically within the same residue.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N), if isotopically labeled.

-

-

Data Analysis:

-

Resonance Assignment: Assign all proton, carbon, and nitrogen resonances to specific atoms in the peptide sequence.

-

Structural Restraints: Extract distance restraints from NOESY spectra and dihedral angle restraints from coupling constants.

-

Structure Calculation: Use molecular dynamics software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the experimental restraints.

-

X-ray Crystallography

For peptides that can be crystallized, X-ray crystallography can provide a high-resolution static picture of the peptide's conformation.[11]

Protocol:

-

Crystallization Screening: Screen a wide range of conditions (precipitants, pH, temperature, additives) to find conditions that yield well-ordered crystals of the peptide.

-

Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and soak them in a cryoprotectant solution to prevent ice formation during data collection.

-

X-ray Diffraction Data Collection: Mount the crystal in a cryo-stream and expose it to a monochromatic X-ray beam. Collect the diffraction data as the crystal is rotated.

-

Data Processing: Process the diffraction images to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: Determine the initial phases (e.g., by molecular replacement if a homologous structure exists, or by experimental phasing methods). Build an initial model of the peptide into the electron density map and refine the model against the diffraction data.

-

Validation: Validate the final structure using established crystallographic criteria.

Visualizing Workflows and Mechanisms

Graphviz diagrams can be used to clearly illustrate the experimental workflows and the underlying mechanism of secondary structure disruption.

Caption: Experimental workflow for the synthesis and conformational analysis of oxazolidine-containing peptides.

Caption: Mechanism of secondary structure disruption by an oxazolidine ring.

Application in Modulating Signaling Pathways: Inhibition of Amyloid Aggregation

A critical application of disrupting β-sheet structures is in the prevention of amyloid fibril formation, which is characteristic of several neurodegenerative diseases, including Alzheimer's disease. The aggregation of the amyloid-beta (Aβ) peptide into toxic oligomers and fibrils is a key event in the disease cascade. Peptidomimetics containing oxazolidine rings can act as β-sheet breakers, interfering with the aggregation process.

The signaling pathway below illustrates the pathological aggregation of Aβ and the point of intervention for an oxazolidine-containing peptidomimetic.

References

- 1. researchgate.net [researchgate.net]

- 2. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 3. medium.com [medium.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of Amyloid Protein Aggregation Using Selected Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. home.sandiego.edu [home.sandiego.edu]

- 8. biotage.com [biotage.com]

- 9. toolify.ai [toolify.ai]

- 10. technoprocur.cz [technoprocur.cz]

- 11. Peptidomimetics That Inhibit and Partially Reverse the Aggregation of Aβ1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Role of Pseudoproline Dipeptides in Peptide Chemistry

An In-depth Technical Guide to Understanding "Kink" Formation by Pseudoproline Dipeptides

For Researchers, Scientists, and Drug Development Professionals

Pseudoproline (Ψ-Pro) dipeptides are synthetically modified building blocks crucial in modern peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).[1][2] These dipeptides are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues, where the side-chain hydroxyl or thiol group is cyclized with an aldehyde or ketone to form an oxazolidine or thiazolidine ring, respectively.[1][2] This modification temporarily and reversibly introduces a proline-like kink into the peptide backbone.

The primary utility of pseudoproline dipeptides lies in their ability to disrupt the formation of secondary structures, such as β-sheets, during peptide synthesis.[1][3] This disruption mitigates on-resin aggregation, a common challenge that leads to poor coupling efficiencies and low yields, especially in the synthesis of long or hydrophobic "difficult" peptides.[1][4] By inducing a kink, pseudoprolines enhance the solvation of the growing peptide chain, leading to improved reaction kinetics and higher purity of the crude product.[1][5] The native Ser, Thr, or Cys residue is fully restored upon cleavage of the peptide from the resin with trifluoroacetic acid (TFA).[2][4]

Beyond synthesis, the conformational constraint imposed by pseudoproline dipeptides is a valuable tool in peptidomimetic and drug design. By serving as proline isosteres, they allow for the modulation of a peptide's three-dimensional structure, which can influence its biological activity and pharmacokinetic properties.[1][6]

The Mechanism of Kink Formation

The defining feature of a pseudoproline dipeptide is its five-membered oxazolidine or thiazolidine ring, which mimics the pyrrolidine ring of proline.[1][2] This cyclic structure imposes significant conformational restrictions on the peptide backbone, leading to the characteristic "kink." The key mechanistic aspects of this phenomenon are:

-

Cis-Amide Bond Preference: The steric hindrance introduced by the ring system favors a cis conformation of the amide bond preceding the pseudoproline residue.[2][7] In contrast, most peptide bonds in proteins and peptides predominantly adopt a trans conformation. This enforced cis bond is a primary driver of the kink in the peptide backbone.[2]

-

Disruption of Hydrogen Bonding: The absence of an amide proton on the nitrogen atom of the pseudoproline ring prevents the formation of a hydrogen bond at this position.[3] This disrupts the regular hydrogen-bonding patterns that stabilize secondary structures like α-helices and β-sheets, further contributing to the structural perturbation.[3]

-

Constrained Dihedral Angles: The cyclic nature of the pseudoproline ring restricts the possible values of the backbone dihedral angles, phi (φ) and psi (ψ), in a manner similar to proline. This localized conformational rigidity is fundamental to the formation of a well-defined kink.

Quantitative Conformational Analysis

The conformational effects of pseudoproline dipeptides can be quantified by examining the backbone dihedral angles. Computational studies have provided insights into the preferred conformations of these modified dipeptides.

| Dipeptide Type | Conformation | Puckering | φ (°) | ψ (°) | Relative Energy (kcal/mol) |

| Oxa Dipeptide | trans | up | -80 | 90 | 0.2 |

| trans | down | -80 | 45 | 0.0 | |

| cis | up | -80 | -45 | 1.8 | |

| cis | down | -80 | -45 | 2.0 | |

| Thz Dipeptide | trans | up | -80 | 90 | 0.0 |

| trans | down | -80 | 45 | 0.6 | |

| cis | up | -80 | -45 | 2.5 | |

| cis | down | -80 | -45 | 2.7 |

Table 1: Calculated Conformational Preferences of N-acetyl-pseudoproline-N'-methylamide Dipeptides in the Gas Phase. Data sourced from computational studies.

Experimental Protocols for Conformational Analysis

The conformational properties of pseudoproline-containing peptides are primarily investigated using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy for Solution-State Conformation

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution.

Methodology:

-

Sample Preparation:

-

Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃CN, or a mixture) to a concentration of 1-5 mM.

-

Add a known concentration of an internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), for chemical shift referencing.

-

Adjust the pH of the sample to the desired value, typically between 4 and 6, to minimize amide proton exchange with the solvent.

-

-

NMR Data Acquisition:

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

1D ¹H NMR: Provides an initial overview of the sample's purity and conformational complexity.

-

2D TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a given amino acid spin system.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining the peptide's 3D structure. The presence and intensity of NOEs between the α-proton of the preceding residue and the δ-protons of the pseudoproline are indicative of a cis or trans amide bond.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.

-

-

Data Processing and Analysis:

-

Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Perform resonance assignments by systematically identifying the spin systems in the TOCSY spectrum and linking them sequentially using the NOESY/ROESY spectra.

-

Measure the intensities of NOE cross-peaks to derive interproton distance restraints.

-

Measure scalar coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to obtain dihedral angle restraints for the backbone φ angle.

-

Use the collected distance and dihedral angle restraints to calculate an ensemble of 3D structures using software such as CYANA, XPLOR-NIH, or CNS.

-

X-ray Crystallography for Solid-State Conformation

X-ray crystallography provides a static, high-resolution picture of the peptide's conformation in the solid state.

Methodology:

-

Crystallization:

-

Dissolve the purified peptide in a suitable buffer to a high concentration (typically 5-20 mg/mL).

-

Screen a wide range of crystallization conditions using commercially available screens (e.g., Hampton Research, Qiagen) and vapor diffusion methods (hanging or sitting drop). Crystallization conditions to vary include precipitant type and concentration (e.g., polyethylene glycol, salts), buffer pH, and temperature.

-

Optimize promising initial "hits" by fine-tuning the concentrations of the peptide, precipitant, and additives.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen to minimize radiation damage.

-

Expose the crystal to a monochromatic X-ray beam, either from a home source or a synchrotron.

-

Collect a complete set of diffraction data by rotating the crystal and recording the diffraction pattern at different orientations.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain the intensities and positions of the reflections.

-

Solve the "phase problem" using methods such as molecular replacement (if a homologous structure is available) or direct methods for small molecules.

-

Build an initial atomic model into the resulting electron density map using software like Coot.

-

Refine the model against the experimental data using refinement software (e.g., PHENIX, REFMAC5) to improve the fit and geometric quality of the structure.

-

Validate the final structure using tools like PROCHECK and MolProbity to assess its stereochemical quality.

-

Visualizations of Workflows and Concepts

Conceptual Pathway of Kink Formation

Caption: Mechanism of pseudoproline-induced kink formation.

Experimental Workflow for Conformational Analysis

References

- 1. chem.uzh.ch [chem.uzh.ch]

- 2. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]

- 5. Peptide Workflows [proteinmetrics.com]

- 6. Peptide Conformation Analysis Using an Integrated Bayesian Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-Ray Crystallography – Proteins, Structure and Methods [bio-structure.com]

The Chemical Synthesis of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH is a pseudoproline dipeptide building block utilized in solid-phase peptide synthesis (SPPS) to mitigate challenges associated with peptide aggregation.[1] Pseudoproline dipeptides, first introduced by Mutter and coworkers, are created by forming a temporary oxazolidine or thiazolidine ring from serine, threonine, or cysteine residues.[1] This modification introduces a "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that can lead to poor solubility and inefficient coupling reactions during peptide synthesis.[1] The dimethyloxazolidine moiety in Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH is derived from the threonine residue and is readily cleaved under standard trifluoroacetic acid (TFA) conditions used for final peptide deprotection, regenerating the native threonine residue. The use of this pre-formed dipeptide circumvents the sterically hindered acylation of the oxazolidine nitrogen, a common issue when using pseudoproline monomers.

This technical guide provides a comprehensive overview of the chemical synthesis of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH, including detailed experimental protocols, data presentation, and workflow diagrams to aid researchers in its preparation and application.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

| Property | Value |

| Molecular Formula | C₄₆H₄₅N₃O₇ |

| Molecular Weight | 751.87 g/mol |

| Appearance | White to off-white powder |

| Storage Temperature | 2-8°C |

Synthetic Strategy

The synthesis of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH can be achieved through a two-step process. The first step involves the coupling of Fmoc-Gln(Trt)-OH with unprotected L-Threonine to form the dipeptide Fmoc-Gln(Trt)-Thr-OH. The second step is the formation of the oxazolidine ring on the threonine residue via an acid-catalyzed reaction with 2,2-dimethoxypropane.

Experimental Protocols

The following protocols are representative methods for the synthesis of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH, based on established procedures for dipeptide coupling and pseudoproline formation.

Step 1: Synthesis of Fmoc-Gln(Trt)-Thr-OH

This step involves the formation of a peptide bond between the carboxyl group of Fmoc-Gln(Trt)-OH and the amino group of L-Threonine. A variety of coupling reagents can be employed; this protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Materials:

-

Fmoc-Gln(Trt)-OH

-

L-Threonine (H-Thr-OH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve Fmoc-Gln(Trt)-OH (1.0 eq) and HOBt (1.1 eq) in DMF.

-

In a separate flask, suspend H-Thr-OH (1.1 eq) in DMF and add DIPEA (2.2 eq). Stir until the threonine is fully dissolved.

-

Cool the Fmoc-Gln(Trt)-OH/HOBt solution to 0°C in an ice bath.

-

Add EDC (1.1 eq) to the cooled solution and stir for 15 minutes.

-

Add the H-Thr-OH/DIPEA solution to the reaction mixture and allow it to warm to room temperature. Stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with EtOAc.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH

This step involves the acid-catalyzed cyclization of the dipeptide with 2,2-dimethoxypropane to form the dimethyloxazolidine ring.

Materials:

-

Fmoc-Gln(Trt)-Thr-OH (from Step 1)

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend the purified Fmoc-Gln(Trt)-Thr-OH (1.0 eq) in DCM or THF.

-

Add a catalytic amount of p-TsOH·H₂O (e.g., 0.1 eq).

-

Add an excess of 2,2-dimethoxypropane (e.g., 5-10 eq).

-

Stir the reaction mixture at room temperature for 2-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated NaHCO₃ solution.

-

Extract the product with an organic solvent like EtOAc.

-

Wash the organic layer with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization or flash column chromatography to yield Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH as a solid.

Data Presentation

The following table summarizes expected and reported data for the synthesis and characterization of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH.

| Parameter | Step 1: Dipeptide Formation | Step 2: Oxazolidine Formation |

| Reactant Ratio (eq) | Fmoc-Gln(Trt)-OH (1.0), H-Thr-OH (1.1), EDC (1.1), HOBt (1.1), DIPEA (2.2) | Fmoc-Gln(Trt)-Thr-OH (1.0), 2,2-Dimethoxypropane (5-10), p-TsOH·H₂O (0.1) |

| Solvent | DMF | DCM or THF |

| Reaction Time | 12-24 hours | 2-6 hours |

| Reaction Temperature | 0°C to Room Temperature | Room Temperature |

| Typical Yield | 70-90% | >80% |

| Purification Method | Flash Column Chromatography | Crystallization or Flash Column Chromatography |

| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry | ¹H NMR, ¹³C NMR, Mass Spectrometry |

Logical Relationships in Synthesis

The synthesis of the target molecule involves a series of logical dependencies, where the successful completion of each step is crucial for the subsequent one.

Conclusion

The synthesis of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH is a valuable process for obtaining a key building block in the synthesis of "difficult" peptides. By following the outlined protocols, researchers can effectively prepare this pseudoproline dipeptide, thereby enhancing the efficiency and success rate of their peptide synthesis endeavors. The use of such modified dipeptides is a powerful strategy to overcome aggregation and improve the quality of synthetic peptides for research and therapeutic applications.

References

Navigating Challenging Peptide Sequences: A Technical Guide to Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, particularly in the development of therapeutics and research tools, the assembly of "difficult" sequences poses a significant challenge. Peptide aggregation during solid-phase peptide synthesis (SPPS) can lead to poor yields, incomplete reactions, and complex purifications. Pseudoproline dipeptides have emerged as a powerful tool to mitigate these issues, and among them, Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH offers a strategic advantage for incorporating Gln-Thr motifs. This technical guide provides an in-depth overview of this valuable synthetic building block, including its commercial suppliers, key technical data, and a detailed protocol for its application.

Core Concepts: The Power of Pseudoproline Dipeptides

Pseudoproline dipeptides are derivatives of serine or threonine where the side-chain hydroxyl group is cyclized with a ketone or aldehyde to form an oxazolidine ring. This modification introduces a "kink" in the peptide backbone, mimicking the structure of proline. This structural disruption effectively breaks the inter-chain hydrogen bonding that leads to the formation of secondary structures like beta-sheets, which are a primary cause of aggregation during SPPS. The use of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH allows for the seamless introduction of a glutamine-threonine sequence while preventing aggregation, thereby enhancing coupling efficiency and improving the overall yield and purity of the final peptide.

Commercial Availability and Technical Data

Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH (CAS Number: 1572725-72-4; Molecular Formula: C₄₆H₄₅N₃O₇; Molecular Weight: ~751.9 g/mol ) is available from a range of specialized chemical suppliers. The table below summarizes key quantitative data from several vendors to facilitate comparison and procurement.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| Aapptec | PPD008 | Certificate of Analysis available | 1 g, 5 g | $65.00 (1 g), Price on request (5 g) |

| BroadPharm | BP-41260 | Inquire | 1 g, 5 g | $210.00 (1 g), $580.00 (5 g)[1] |

| Chem-Impex | 50127 | Certificate of Analysis available | 1 g, 5 g, 25 g | $30.00 (1 g), $120.00 (5 g), $550.00 (25 g)[2] |

| Advanced ChemTech (via Cenmed) | A0PTQ018-5Z | ≥ 98% | Inquire | $830.45[3] |

| MilliporeSigma (Novabiochem®) | 852198 | ≥ 97.0% (HPLC) | Inquire | Price not available |

| Shanghai Galedo Biotechnology | Inquire | Inquire | Inquire | Inquire[4] |

Note: Prices and availability are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current information.

Experimental Protocol: Incorporation of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH in Fmoc SPPS

The following is a detailed methodology for the coupling of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH onto a resin-bound peptide chain with a free N-terminal amine. This protocol is based on established methods for pseudoproline dipeptide coupling.

Materials:

-

Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH

-

Peptide synthesis grade Dimethylformamide (DMF)

-

N,N'-Diisopropylethylamine (DIPEA)

-

Coupling reagent (e.g., HBTU, HATU, or HCTU)

-

Resin with N-terminal deprotected peptide

-

Nitrogen for agitation

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes prior to coupling. Perform the standard Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF to remove residual piperidine.

-

Activation of the Dipeptide:

-

In a separate vessel, dissolve Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH (2-4 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 1.95 equivalents) in a minimal amount of DMF.

-

Add DIPEA (4-6 equivalents) to the solution.

-

Allow the activation to proceed for 2-5 minutes at room temperature.

-

-

Coupling Reaction:

-

Drain the DMF from the washed peptide-resin.

-

Immediately add the activated dipeptide solution to the resin.

-

Agitate the mixture using nitrogen bubbling for 1-2 hours at room temperature. The extended coupling time is recommended for this sterically hindered dipeptide.

-

-

Monitoring the Coupling: Perform a Kaiser test (or other appropriate ninhydrin-based test) to monitor the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), the coupling step can be repeated with a freshly prepared activated dipeptide solution.

-

Washing: Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.

-

Chain Elongation: The peptide-resin is now ready for the next cycle of Fmoc deprotection and coupling of the subsequent amino acid.

-

Cleavage and Deprotection: Upon completion of the peptide synthesis, the oxazolidine ring of the pseudoproline is stable to weak acids but will be cleaved during the final trifluoroacetic acid (TFA)-based cleavage and deprotection cocktail, regenerating the native threonine residue.

Visualizing the Workflow and Rationale

To further clarify the process and the underlying principles, the following diagrams illustrate the experimental workflow and the logical benefits of using pseudoproline dipeptides.

Caption: A flowchart of the key steps for incorporating Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH in SPPS.

Caption: The logical relationship between SPPS challenges and the benefits of pseudoproline dipeptides.

By strategically employing Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH, researchers can overcome significant hurdles in the synthesis of complex peptides, ultimately accelerating drug discovery and the development of novel peptide-based tools.

References

A Technical Guide to Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH: Application in Peptide Synthesis and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pseudoproline dipeptide Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH, a critical building block in modern solid-phase peptide synthesis (SPPS). This document details its chemical properties, outlines a comprehensive experimental protocol for its use, and explores the biological significance of its constituent amino acids in cellular signaling.

Core Compound Data

Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH is a sophisticated dipeptide derivative designed to overcome common challenges in peptide synthesis, particularly the aggregation of growing peptide chains.[1] The incorporation of a pseudoproline (ψ-Pro) moiety, formed from the threonine residue, introduces a "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that lead to poor solubility and coupling efficiency.[1][2] This derivative is supplied as a pre-formed dipeptide to circumvent the sterically hindered nature of the oxazolidine ring, which would otherwise result in low yields if the subsequent amino acid were coupled to a pseudoproline-functionalized resin.

Below is a summary of the key quantitative data for this compound:

| Property | Value |

| CAS Number | 1572725-72-4 |

| Molecular Weight | 751.87 g/mol |

| Molecular Formula | C₄₆H₄₅N₃O₇ |

| Appearance | White to off-white powder |

| Purity | Typically ≥95% |

| Storage Temperature | 2-8°C |

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed methodology for the incorporation of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH into a peptide sequence using a standard Fmoc/tBu strategy.

Materials:

-

Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH

-

Peptide synthesis resin (e.g., Rink Amide resin or pre-loaded Wang resin)

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5 v/v/v)

-

Cold diethyl ether

-

Acetonitrile (ACN) and water for HPLC purification

Procedure:

-

Resin Swelling: The resin is swelled in DMF for 15-30 minutes in the reaction vessel.[3]

-

Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin-bound peptide is removed by treatment with 20% piperidine in DMF for 15-30 minutes.[4] The resin is then washed thoroughly with DMF.

-

Coupling of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH:

-

The Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH dipeptide (typically 2-5 equivalents relative to the resin loading) is pre-activated with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

-

The activated dipeptide solution is added to the deprotected resin.

-

The coupling reaction is allowed to proceed for 1-2 hours at room temperature.[4] Completion of the coupling can be monitored using a ninhydrin (Kaiser) test.[3]

-

-

Washing: The resin is washed with DMF to remove excess reagents and byproducts.

-

Chain Elongation: The subsequent Fmoc-protected amino acids are coupled sequentially by repeating the deprotection and coupling steps.

-

Final Fmoc Deprotection: The N-terminal Fmoc group of the final amino acid is removed using 20% piperidine in DMF.

-

Cleavage and Global Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups (including the Trt group and the pseudoproline moiety, which reverts to threonine) are removed by treatment with a cleavage cocktail (e.g., TFA/TIS/water) for 2-3 hours.[2][4]

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathway Visualization

While a specific signaling pathway directly initiated by the Gln-Thr dipeptide motif is not extensively characterized, the constituent amino acids, particularly glutamine, play a crucial role in the mTOR (mechanistic Target of Rapamycin) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Glutamine can activate mTORC1 independently of the Rag GTPases, which are key mediators for other amino acids like leucine. This activation is dependent on the v-ATPase and the small GTPase Arf1.

The following diagrams illustrate the general workflow of solid-phase peptide synthesis and the mTOR signaling pathway with a focus on glutamine's role.

Conclusion

Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH is a valuable tool for the synthesis of complex peptides, offering a solution to the common problem of peptide aggregation. Its use, in conjunction with optimized solid-phase synthesis protocols, can significantly improve the yield and purity of the final product. Understanding the biological roles of its constituent amino acids, such as the involvement of glutamine in the mTOR signaling pathway, provides a broader context for the application of peptides containing this motif in drug discovery and biomedical research.

References

Methodological & Application

Application Notes and Protocols: Enhancing Solid-Phase Peptide Synthesis (SPPS) of Difficult Sequences with Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of synthetic peptides. However, the synthesis of "difficult sequences," often rich in hydrophobic residues or prone to aggregation, remains a significant challenge, leading to low purity and yield. A key strategy to overcome these issues is the incorporation of pseudoproline dipeptides. This document provides detailed application notes and protocols for the use of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH , a pseudoproline dipeptide designed to disrupt secondary structure formation and enhance coupling efficiency during Fmoc-based SPPS.[1][2]

Pseudoproline dipeptides, like Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH, introduce a temporary "kink" in the peptide backbone by forming a TFA-labile oxazolidine ring from the threonine residue.[3][4] This structural disruption minimizes peptide aggregation on the solid support, thereby improving the solvation of the growing peptide chain and the accessibility of the N-terminal amine for subsequent coupling reactions.[2] The native Gln-Thr sequence is fully restored during the final trifluoroacetic acid (TFA) cleavage step.[3][4]

Data Presentation: Enhanced Synthesis Efficiency

The incorporation of pseudoproline dipeptides has been shown to significantly improve the overall yield and purity of challenging peptides. While direct measurement of single-step coupling efficiency is not commonly reported, the impact on the final crude product is a strong indicator of enhanced performance.

| Peptide Sequence | Synthesis Strategy | Crude Yield/Purity | Reference |

| Aβ (1-42) | Standard Fmoc SPPS | 33% Crude Yield | [1] |

| Aβ (1-42) | With Pseudoproline Dipeptides | 56% Crude Yield | [1] |

| hAmylin (1-37) | Standard Fmoc SPPS (double coupling) | Highly heterogeneous product | [] |

| hAmylin (1-37) | With 3 Pseudoproline Dipeptides | "Excellent purity" | [] |

| PADRE Epitope | With Fmoc-Trp(Boc)-Thr(ΨMe,Mepro)-OH | 87% Purity (target peptide) | Merck Millipore/Novabiochem |

Experimental Protocols

General Protocol for Automated Solid-Phase Peptide Synthesis (SPPS)

This protocol is a general guideline for Fmoc-based SPPS on an automated synthesizer and can be adapted for the incorporation of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids

-

Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH

-

Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)

-

Coupling Reagents:

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

-

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing Solution: DMF

-

Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water

-

Capping Solution (Optional): Acetic anhydride/DIPEA/DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes before the first coupling step.

-

Fmoc Deprotection:

-

Treat the resin with the deprotection solution for 3 minutes.

-

Drain the solution.

-

Treat the resin again with the deprotection solution for 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling (Standard):

-

Pre-activate a 4-5 fold molar excess of the Fmoc-amino acid with an equimolar amount of HBTU/HATU in DMF for 2-5 minutes.

-

Add a 10-fold molar excess of DIPEA or NMM to the activated amino acid solution.

-

Add the coupling mixture to the resin and allow it to react for 45-60 minutes.

-

Wash the resin thoroughly with DMF (3-5 times).

-

-

Incorporation of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH:

-

Follow the same procedure as for a standard amino acid coupling (Step 3). Due to the dipeptide nature, this step incorporates two residues at once.

-

-

Monitoring Coupling Efficiency (Optional but Recommended):

-

Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates a complete coupling.[6]

-

-

Capping (Optional): If the coupling is incomplete (positive Kaiser test), cap the unreacted amines with the capping solution for 30 minutes before proceeding to the next deprotection step.

-

Repeat Cycles: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

-

Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

-

Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.

Protocol for Monitoring Coupling Efficiency: The Kaiser Test

The Kaiser test is a qualitative colorimetric assay to detect free primary amines on the resin.

Reagents:

-

Reagent A: 5 g ninhydrin in 100 mL ethanol.

-

Reagent B: 80 g phenol in 20 mL ethanol.

-

Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

-

Take a small sample of resin beads (1-2 mg) from the reaction vessel after the coupling step and wash them thoroughly with DMF and then ethanol.

-

Place the beads in a small glass test tube.

-

Add 2-3 drops of each Reagent A, B, and C to the test tube.

-

Heat the tube at 100-120°C for 5 minutes.[6]

-

Interpretation of Results:

-

Dark blue beads and solution: Incomplete coupling (free primary amines present). Recoupling is recommended.

-

Yellow or colorless beads and solution: Complete coupling (no free primary amines).[6]

-

Visualizations

Experimental Workflow for SPPS of Difficult Peptides

Caption: Workflow for SPPS, highlighting the decision point for incorporating pseudoproline dipeptides in difficult sequences.

Logical Relationship of Pseudoproline Dipeptide Function

Caption: How pseudoproline dipeptides mitigate issues in the synthesis of difficult peptide sequences.

References

Application Notes and Protocols for Automated Peptide Synthesis Using Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide research and drug development. However, the synthesis of long or hydrophobic peptides is often hampered by on-resin aggregation of the growing peptide chain. This aggregation, primarily driven by the formation of intermolecular β-sheet structures, can lead to incomplete coupling reactions, resulting in low yields and difficult purifications.

Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH is a pseudoproline dipeptide designed to mitigate these challenges, particularly in peptide sequences containing the Gln-Thr motif. The threonine residue is reversibly protected as a dimethyl-substituted oxazolidine, which acts as a "kink" in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation.[1] The trityl (Trt) group protects the side-chain amide of glutamine, preventing common side reactions.[2] This dipeptide is introduced as a single unit, which has the added benefit of extending the peptide chain by two residues in one coupling step. The native threonine structure is fully restored during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[1]

These application notes provide a comprehensive guide for the effective use of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH in automated peptide synthesizers, enabling the successful synthesis of complex peptides with improved purity and yield.[1][3][4]

Advantages of Using Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH

-

Disruption of Peptide Aggregation: The proline-like kink introduced by the pseudoproline moiety effectively breaks up the inter-chain hydrogen bonding responsible for the formation of β-sheets.[1]

-

Improved Coupling Efficiency: By preventing aggregation, the reactive sites on the growing peptide chain remain accessible, leading to more efficient and complete coupling of subsequent amino acids.[1][3]

-

Enhanced Peptide Purity and Yield: The reduction in deletion sequences and other impurities resulting from incomplete couplings leads to a higher purity of the crude peptide and an overall increased yield.[1][4]

-

Increased Solubility: Peptides incorporating pseudoproline dipeptides often exhibit improved solubility, which facilitates their purification by HPLC.[1][4]

-

Compatibility with Standard Protocols: This dipeptide is fully compatible with standard Fmoc-based SPPS protocols and automated peptide synthesizers, requiring no special equipment.[3]

Experimental Protocols

Materials and Reagents

-

Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH

-

Automated peptide synthesizer

-

Solid support (e.g., Rink Amide resin, 2-chlorotrityl chloride resin)

-

Standard Fmoc-protected amino acids

-

Coupling Reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIC (N,N'-Diisopropylcarbodiimide)

-

-

Base:

-

DIPEA (N,N-Diisopropylethylamine)

-

-

Fmoc Deprotection Solution:

-

20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

-

Solvents:

-

DMF (Peptide synthesis grade)

-

DCM (Dichloromethane)

-

-

Cleavage Cocktail:

-

95% TFA (Trifluoroacetic acid)

-

2.5% Water

-

2.5% TIS (Triisopropylsilane)

-

-

Precipitation and Wash Solvent:

-

Cold diethyl ether

-

Automated Peptide Synthesis Protocol

This protocol is a general guideline and may need to be optimized based on the specific peptide sequence and synthesizer.

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel of the automated synthesizer.

-

Fmoc Deprotection:

-

Wash the resin with DMF.

-

Treat the resin with 20% piperidine in DMF for 3-5 minutes.

-

Repeat the piperidine treatment for 15-20 minutes.

-

Wash the resin thoroughly with DMF to remove residual piperidine.

-

-

Coupling of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH:

-

Dissolve Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH (2-4 equivalents), HBTU/HOBt (2-4 equivalents), and DIPEA (4-8 equivalents) in DMF.

-

Alternatively, use a DIC/HOBt activation method.

-

Add the activated dipeptide solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours. Microwave-assisted coupling can also be considered to accelerate the reaction.[3]

-

Wash the resin with DMF.

-

-